5-bromo-N-(4-(furan-3-yl)benzyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(4-(furan-3-yl)benzyl)furan-2-carboxamide is an organic compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound features a furan ring substituted with a bromine atom and a benzyl group containing another furan ring, connected via a carboxamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-(furan-3-yl)benzyl)furan-2-carboxamide typically involves the following steps:
Formation of Benzyl Derivative: The benzyl group containing a furan ring can be synthesized through a Suzuki-Miyaura cross-coupling reaction.
Amidation: The final step involves the coupling of the brominated furan derivative with the benzyl derivative through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for bromination and cross-coupling reactions, as well as automated systems for the amidation step to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-(furan-3-yl)benzyl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the furan ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The furan rings can undergo oxidation to form furanones or reduction to form dihydrofurans.
Amidation and Esterification: The carboxamide group can participate in further amidation or esterification reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted furan derivatives.
Oxidation: Formation of furanones.
Reduction: Formation of dihydrofurans.
Scientific Research Applications
5-bromo-N-(4-(furan-3-yl)benzyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antibacterial, antifungal, and anticancer activities due to the biological properties of furan derivatives.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-(furan-3-yl)benzyl)furan-2-carboxamide involves its interaction with biological targets such as enzymes or receptors. The furan rings and the bromine atom can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to the active sites of enzymes or receptors. This can lead to inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
- (3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran
Uniqueness
5-bromo-N-(4-(furan-3-yl)benzyl)furan-2-carboxamide is unique due to the presence of two furan rings, which can enhance its biological activity and provide a distinct mechanism of action compared to other similar compounds.
Properties
IUPAC Name |
5-bromo-N-[[4-(furan-3-yl)phenyl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3/c17-15-6-5-14(21-15)16(19)18-9-11-1-3-12(4-2-11)13-7-8-20-10-13/h1-8,10H,9H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXNTVZEHKCCAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(O2)Br)C3=COC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.